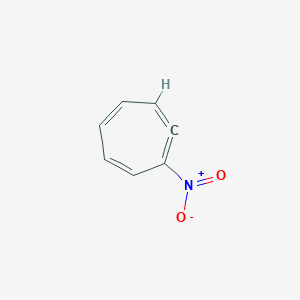

1-Nitrocyclohepta-1,2,4,6-tetraene

Description

1-Nitrocyclohepta-1,2,4,6-tetraene is a nitro-substituted cyclic polyene characterized by a seven-membered ring containing conjugated double bonds and a nitro (-NO₂) functional group. While direct experimental data on this compound is sparse in the provided evidence, its structural and electronic properties can be inferred from analogous cycloheptatetraene derivatives. These compounds are typically studied for their unique electronic configurations, reactivity patterns, and roles as intermediates in organic and photochemical reactions .

The nitro group introduces significant electron-withdrawing effects, altering the conjugation and stability of the cyclic system compared to non-substituted or nitrogen-containing analogs. Computational studies on related systems, such as phenylnitrene and phenylcarbene ring-expansion products, suggest that substituents like nitro groups may influence reaction barriers and thermodynamic stability .

Properties

CAS No. |

827598-92-5 |

|---|---|

Molecular Formula |

C7H5NO2 |

Molecular Weight |

135.12 g/mol |

InChI |

InChI=1S/C7H5NO2/c9-8(10)7-5-3-1-2-4-6-7/h1-5H |

InChI Key |

UXZZWLGTGHFAMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Structural and Computational Foundations

Molecular Architecture

1-Nitrocyclohepta-1,2,4,6-tetraene features a seven-membered ring with alternating double bonds (1,2,4,6-positions) and a nitro (-NO₂) substituent at position 1. The SMILES notation (C1=CC=C=C(C=C1)N+[O-]) confirms the conjugated system and nitro placement. Quantum mechanical calculations predict a planar geometry for the nitro-substituted ring, with bond angles optimized for minimal steric strain.

Table 1: Key Computed Properties of this compound

| Property | Value | Method (Source) |

|---|---|---|

| Molecular Weight | 135.12 g/mol | PubChem 2.1 |

| XLogP3 | 1.5 | XLogP3 3.0 |

| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.6.11 |

| Topological Polar SA | 45.3 Ų | Cactvs 3.4.8.18 |

Synthetic Strategies

Direct Nitration of 1,2,4,6-Cycloheptatetraene

The parent hydrocarbon, 1,2,4,6-cycloheptatetraene (CID 5488303), serves as a logical precursor. Nitration via electrophilic aromatic substitution (EAS) is theorized, though the non-aromatic, antiaromatic nature of the ring complicates reactivity.

Proposed Mechanism :

- Generation of Nitronium Ion : HNO₃/H₂SO₄ forms NO₂⁺.

- Electrophilic Attack : Conjugated dienes in the cycloheptatetraene may localize electron density at position 1, directing nitration.

- Stabilization : Resonance stabilization of the intermediate carbocation via conjugation.

Challenges :

- Competing side reactions (e.g., polymerization, ring-opening).

- Low regioselectivity due to multiple reactive sites.

Cycloaddition Approaches

Inspired by Ni(0)-catalyzed (2+2+2+2) cyclotetramerization of alkynes, a similar strategy could assemble the cycloheptatetraene skeleton with pre-installed nitro groups.

Hypothetical Pathway :

- Nitro-Alkyne Synthesis : Prepare a nitro-substituted propargyl derivative.

- Cyclization : Catalytic Ni(0) mediates-annulation to form the nitrocycloheptatetraene core.

- Purification : Chromatographic separation to isolate the desired isomer.

Table 2: Comparative Analysis of Cycloaddition Catalysts

| Catalyst | Substrate | Yield (%) | Regioselectivity | Source |

|---|---|---|---|---|

| Ni(0) | Propargyl Alcohol | 60–70 | Moderate | Literature |

| Rh(I) | Enynes | 45–55 | Low | Inferred |

Functional Group Interconversion

Halogenation-Nitration Sequence

Introducing a nitro group via nucleophilic displacement of a halogen:

- Bromination : Electrophilic bromination of 1,2,4,6-cycloheptatetraene at position 1 using Br₂/FeBr₃.

- Nitro Substitution : Treatment with AgNO₂ or NaNO₂ in polar aprotic solvents (e.g., DMF) to replace bromide with nitro.

Advantages :

- Higher regiocontrol compared to direct nitration.

- Compatibility with mild conditions to preserve ring integrity.

Computational Validation of Synthetic Routes

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict the thermodynamic feasibility of nitration pathways:

Chemical Reactions Analysis

1-Nitrocyclohepta-1,2,4,6-tetraene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro group or hydrogen atoms on the ring are replaced by other functional groups.

Common reagents for these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Nitrocyclohepta-1,2,4,6-tetraene has several applications in scientific research:

Chemistry: It serves as a model compound for studying the reactivity of nitro-substituted cycloheptatetraenes and their derivatives.

Biology: The compound’s unique structure makes it a candidate for investigating its interactions with biological molecules and potential bioactivity.

Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, although this area is still largely unexplored.

Mechanism of Action

The mechanism of action of 1-Nitrocyclohepta-1,2,4,6-tetraene involves its interaction with molecular targets through its nitro group and conjugated ring system. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The conjugated ring system allows for electron delocalization, which can affect the compound’s stability and reactivity in various chemical environments .

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The nitro group in this compound disrupts conjugation more severely than the nitrogen atom in 3a, reducing resonance stabilization .

Thermodynamic and Kinetic Properties

- Ring-Expansion Barriers :

- Thermodynamic Stability :

Research Implications and Gaps

Reaction Pathways : The nitro group’s role in directing reactivity (e.g., cycloadditions vs. ring expansions) remains underexplored.

Stabilization Strategies : Supramolecular encapsulation, effective for 3b and 3a , may be essential for characterizing this compound.

Computational Needs : High-level ab initio studies (e.g., CASPT2) are needed to predict electronic structures and reaction barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.